molecular formula C14H12N2O2 B3035005 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- CAS No. 27337-63-9

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

Cat. No.: B3035005
CAS No.: 27337-63-9
M. Wt: 240.26 g/mol
InChI Key: IPOUIVFZUKIUAL-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,10-phenanthroline-4,7-diol (CAS 27337-63-9, molecular formula C₁₄H₁₂N₂O₂) is a disubstituted 1,10-phenanthroline derivative featuring methyl groups at the 2,9 positions and hydroxyl groups at the 4,7 positions. This compound’s structure combines electron-donating (methyl) and electron-withdrawing (hydroxyl) substituents, which modulate its electrochemical, spectroscopic, and coordination properties. It is utilized in catalysis, metal coordination chemistry, and materials science, with applications in hydrogen evolution and anticancer research .

Properties

IUPAC Name

2,9-dimethyl-1,10-dihydro-1,10-phenanthroline-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-7-5-11(17)9-3-4-10-12(18)6-8(2)16-14(10)13(9)15-7/h3-6H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOUIVFZUKIUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C3=C(C=C2)C(=O)C=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- typically involves the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media. This process leads to the formation of the corresponding 4,7-oxygenated derivatives . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinone derivatives, while substitution reactions could produce various alkylated or acylated derivatives.

Scientific Research Applications

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound is investigated for its potential as a DNA intercalator, which could have implications in cancer research and drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of colorimetric sensors and luminescent materials.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to the metal ions, the compound can disrupt the normal function of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

Key derivatives and their substituent effects are compared below:

Compound Substituents CAS No. Key Properties
2,9-Dimethyl-1,10-phenanthroline-4,7-diol 2,9-Me; 4,7-OH 27337-63-9 Enhanced steric hindrance (Me), redox tunability (OH); used in Ir catalysts .
1,10-Phenanthroline-4,7-diol 4,7-OH 3922-40-5 Strong electron-withdrawing groups; ligand for Ir catalysts in H₂ production .
4,7-Dimethyl-1,10-phenanthroline 4,7-Me 3248-05-3 Electron-donating Me groups; harder to reduce; used in METVAN anticancer complexes .
4,7-Dichloro-1,10-phenanthroline 4,7-Cl 5394-23-0 Electron-withdrawing Cl; precursor for nucleophilic substitutions .
2,9-Dimethyl-1,10-phenanthroline 2,9-Me 484-11-7 Steric hindrance from Me; redox stability; used in coordination chemistry .

Structural Insights :

  • Electron Effects : Methyl groups (electron-donating) increase steric bulk and raise HOMO levels, while hydroxyl groups (electron-withdrawing) lower LUMO levels, creating a redox-active scaffold .
  • Steric Hindrance : The 2,9-Me groups in the target compound reduce coordination flexibility compared to unsubstituted diols (e.g., 3922-40-5) but improve stability in catalytic cycles .

Electrochemical Properties

Cyclic voltammetry data (vs. SCE) for selected derivatives:

Compound E₁/₂ Oxidation (V) E₁/₂ Reduction (V) Notes
2,9-Dimethyl-4,7-diol +1.12 -1.05 Balanced redox due to Me/OH interplay .
4,7-Diol (3922-40-5) +1.30 -0.90 Higher oxidation potential due to OH groups .
4,7-Dimethyl (3248-05-3) +0.95 -1.25 Methyl groups impede reduction .
4,7-Di(9H-carbazol-9-yl) +1.45 -0.75 High oxidation stability from carbazole .

Key Findings :

  • The target compound’s redox behavior is intermediate between electron-rich (methyl) and electron-poor (hydroxyl) derivatives, enabling versatile electron transfer in catalysis .
  • Phenothiazine- or carbazole-substituted derivatives exhibit higher oxidative stability but lower catalytic activity due to bulky substituents .

Spectroscopic Characterization

NMR and UV-Vis Data :

  • 2,9-Dimethyl-4,7-diol : ¹H-NMR (CDCl₃) δ=2.91 (s, 3H, CH₃), 5.80–6.96 (aromatic protons); UV-Vis λₘₐₓ=310 nm (π→π*) .
  • 4,7-Diol (3922-40-5) : ¹H-NMR (DMSO-d₆) δ=8.33 (s, 2H, aromatic), 8.95 (d, 2H); UV-Vis λₘₐₓ=290 nm .
  • 4,7-Dichloro (5394-23-0) : ¹H-NMR δ=7.63 (s, 2H), 8.24 (s, 2H); IR ν=739 cm⁻¹ (C-Cl) .

IR Spectroscopy :

  • Hydroxyl groups in the target compound show broad O-H stretches at ~3200 cm⁻¹, absent in methyl/chloro derivatives .

Biological Activity

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is a derivative of phenanthroline characterized by the presence of hydroxyl groups at positions 4 and 7, and methyl groups at positions 2 and 9. This compound has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is C₁₄H₁₄N₂O₂ with a molecular weight of approximately 240.26 g/mol. Its structure allows it to act as a chelating agent, forming stable complexes with various metal ions such as copper, iron, and zinc, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of phenanthroline exhibit promising anticancer properties. A study involving oxovanadium complexes with phenanthroline ligands demonstrated that these compounds could induce apoptosis in human cancer cells. Specifically, the bis-chelated complex VO(Me2-phen)₂ was found to be particularly effective against various cancer cell lines at low micromolar concentrations . The presence of dimethyl substitutions on the phenanthroline ring significantly enhanced the anticancer activity compared to unsubstituted variants.

Antimicrobial Activity

1,10-Phenanthroline derivatives have also shown notable antibacterial and antifungal activities. In vitro studies have revealed that these compounds possess broad-spectrum antimicrobial properties. For example, metal complexes of phenanthroline ligands were tested against fungal and bacterial pathogens and exhibited substantial growth inhibition . The most active complexes were further evaluated in vivo using Galleria mellonella larvae models and showed improved efficacy compared to traditional antifungal agents like ketoconazole .

The biological activity of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. These interactions disrupt cellular processes leading to apoptosis in cancer cells. Additionally, the chelation of metal ions may enhance the reactivity of the compound towards biological targets .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-. The following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesUnique PropertiesAnticancer ActivityAntimicrobial Activity
1,10-Phenanthroline-4,7-diol Hydroxyls at positions 4 and 7Effective chelator for metal ionsModerateModerate
VO(Me2-phen)₂ Bis-chelated oxovanadium complexStronger anticancer activity due to dimethyl groupsHighLow
Neocuproine (2,9-Dimethyl-1,10-phenanthroline) Methyl groups at positions 2 and 9Known for strong affinity for copper ionsLowModerate

Case Studies

Several case studies have explored the efficacy of phenanthroline derivatives in clinical settings:

  • Study on Cancer Cell Lines : A systematic investigation into various oxovanadium(IV) complexes demonstrated that those containing dimethyl-substituted phenanthroline exhibited significantly higher cytotoxicity against a range of human cancer cell lines when compared to their unsubstituted counterparts .
  • Antifungal Activity in Galleria mellonella : In vivo studies using Galleria mellonella larvae showed that specific metal complexes with phenanthroline ligands not only increased survival rates against lethal fungal infections but also outperformed conventional antifungal treatments .

Q & A

Q. What are the primary synthetic routes for 1,10-phenanthroline derivatives with 4,7-substituents?

Two general pathways are employed:

  • De novo synthesis : Constructing the 1,10-phenanthroline core from 1,2-diaminobenzene and substituted C3 units (e.g., diethyl ethoxymethylene malonate). This method is used to synthesize intermediates like 4,7-dichloro-1,10-phenanthroline, a precursor for further substitutions .
  • Post-synthetic modification : Introducing substituents via nucleophilic aromatic substitution (e.g., replacing chlorine atoms in 4,7-dichloro-1,10-phenanthroline with alkoxy, aryloxy, or amino groups) .
    Key Data : NMR and ESI-MS are critical for confirming substitution patterns (e.g., δ 8.95 ppm for aromatic protons in 4,7-dihydroxy derivatives) .

Q. How is the 4,7-dihydroxy group stabilized in 1,10-phenanthroline derivatives during synthesis?

  • Protection-deprotection strategies : Use of sodium hydride in DMSO to deprotonate hydroxyl groups, enabling alkylation or arylation (e.g., with 4-vinylbenzyl chloride). Post-reaction, quenching with brine and purification via silica chromatography ensures stability .
  • pH control : Maintaining inert atmospheres during reactions minimizes oxidation of hydroxyl groups .

Q. What analytical methods are used to characterize 2,9-dimethyl-4,7-diol-1,10-phenanthroline?

  • ¹H NMR : Aromatic protons (e.g., δ 7.97–8.95 ppm) and methyl groups (δ ~2.5 ppm) confirm substitution patterns .
  • ESI-MS : Molecular ion peaks (e.g., m/z 339 [M+H]⁺) validate molecular weight .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (not directly cited but inferred from SHELX usage in structural studies) .

Advanced Research Questions

Q. How do 4,7-substituents influence the redox behavior of 1,10-phenanthroline complexes?

  • Electrochemical tuning : Electron-donating groups (e.g., -OH, -NH₂) lower reduction potentials, while electron-withdrawing groups (e.g., -Cl) increase them. For example, 4,7-di(pyrrolidin-1-yl) derivatives exhibit shifted redox potentials due to nitrogen lone-pair donation .
  • Mechanistic insights : Cyclic voltammetry reveals quasi-reversible redox processes, with proton-coupled electron transfer (PCET) mechanisms in aqueous media .

Q. What strategies resolve contradictions in spectral data for substituted 1,10-phenanthrolines?

  • Cross-validation : Compare NMR, MS, and single-crystal XRD data to confirm substitution sites. For instance, discrepancies in aromatic proton shifts may arise from solvent effects or paramagnetic impurities .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometry, aiding in spectral assignment .

Q. How can derivatization of 4,7-diol groups enhance metal-binding selectivity?

  • Functionalization : Introducing chelating groups (e.g., carboxamides) via nucleophilic substitution improves affinity for transition metals. For example, 4,7-diamino derivatives form stable Ru(II) complexes for luminescence sensing .
  • Steric effects : 2,9-Dimethyl groups restrict coordination geometry, favoring octahedral over tetrahedral complexes .

Q. What experimental designs mitigate low yields in nucleophilic substitution reactions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility of nucleophiles like carbazole or phenothiazine .
    Case Study : Refluxing 4,7-dichloro-1,10-phenanthroline with 9H-carbazole in DMSO yields 70–85% 4,7-di(carbazol-9-yl) derivatives .

Methodological Guidance

Q. Designing experiments for high-throughput synthesis of 4,7-substituted derivatives

  • Automated platforms : Use parallel reactors to screen reaction conditions (temperature, solvent, catalyst) .
  • Analytical pipelines : Couple HPLC with inline UV/Vis and MS detection for rapid purity assessment .

Q. Troubleshooting crystallization challenges in 2,9-dimethyl-4,7-diol derivatives

  • Co-crystallization agents : Add templating molecules (e.g., crown ethers) to induce ordered packing .
  • Slow evaporation : Use mixed solvents (e.g., CH₃CN/CHCl₃) to control nucleation rates .

Q. Comparing ligand performance in catalytic systems

  • Benchmarking : Measure turnover numbers (TON) and electrochemical stability (e.g., cyclic voltammetry over 100 cycles) for Fe(II)/Ru(II) complexes .
  • Structure-activity relationships : Correlate substituent Hammett parameters (σ) with catalytic efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-
Reactant of Route 2
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

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